molecular formula C7H5ClF3N B13454099 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine

2-Chloro-5-(1,2,2-trifluoroethyl)pyridine

Cat. No.: B13454099
M. Wt: 195.57 g/mol
InChI Key: GRQZQYSGUVVTJE-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,2,2-trifluoroethyl)pyridine is an organic compound with the molecular formula C7H5ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and trifluoroethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 1,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5-(1,2,2-trifluoroethyl)pyridine .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of bioactive molecules that target specific pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(1,2,2-trifluoroethyl)pyridine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted pyridines. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H5ClF3N

Molecular Weight

195.57 g/mol

IUPAC Name

2-chloro-5-(1,2,2-trifluoroethyl)pyridine

InChI

InChI=1S/C7H5ClF3N/c8-5-2-1-4(3-12-5)6(9)7(10)11/h1-3,6-7H

InChI Key

GRQZQYSGUVVTJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(F)F)F)Cl

Origin of Product

United States

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